Brexpiprazole Di-N-Oxide chemical structure and physicochemical properties
Brexpiprazole Di-N-Oxide chemical structure and physicochemical properties
An In-depth Technical Guide to Brexpiprazole Di-N-Oxide for Drug Development Professionals
Executive Summary
Brexpiprazole is a novel serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. A comprehensive understanding of its metabolic fate is paramount for a complete toxicological and pharmacological profile. This guide provides a detailed technical overview of Brexpiprazole Di-N-Oxide, a metabolite formed through oxidative metabolism. We will delve into its chemical structure, physicochemical properties, metabolic origins, and the analytical methodologies required for its synthesis and quantification. This document serves as a critical resource for researchers, analytical scientists, and drug metabolism professionals involved in the development and lifecycle management of brexpiprazole.
Part 1: Chemical Identity and Structure
Brexpiprazole Di-N-Oxide is a product of the oxidation of two tertiary nitrogen atoms within the parent brexpiprazole molecule. Its definitive identification and characterization are essential for its use as a reference standard in metabolic and stability studies.
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IUPAC Name : 1-(Benzo[b]thiophen-4-yl)-4-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butyl)piperazine 1,4-dioxide[1][2]
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Molecular Formula : C₂₅H₂₇N₃O₄S[4]
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Molecular Weight : 465.57 g/mol [5]
(2D Chemical Structure of Brexpiprazole Di-N-Oxide) A 2D representation of the chemical structure would be inserted here, visually detailing the two N-oxide moieties on the piperazine ring.
Part 2: Physicochemical Properties
The physicochemical characteristics of a metabolite directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the strategy for its analytical detection. While experimental data for Brexpiprazole Di-N-Oxide is not extensively published, computational predictions provide valuable initial parameters.
Causality Behind Experimental Choices: The determination of properties like pKa, LogP, and aqueous solubility is critical. For instance, LogP (lipophilicity) dictates the compound's ability to cross biological membranes and its potential for bioaccumulation. The pKa is essential for developing robust chromatographic separation methods, as the pH of the mobile phase will determine the analyte's ionization state and, consequently, its retention on a reverse-phase column.
| Property | Value (Computed) | Significance in Drug Development |
| Molecular Weight | 465.57 g/mol [5] | Fundamental for all stoichiometric calculations and mass spectrometry analysis. |
| XLogP3 | 3.3 | Indicates moderate lipophilicity, suggesting potential for membrane permeability.[4] |
| Polar Surface Area (PSA) | 103 Ų[4] | Increased PSA compared to the parent drug suggests lower passive diffusion across the blood-brain barrier. |
| Hydrogen Bond Donors | 1 | Influences solubility and binding interactions with biological targets.[4] |
| Hydrogen Bond Acceptors | 6 | Influences solubility and binding interactions.[4] |
Part 3: Metabolic Formation and Significance
Brexpiprazole undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[6][7][8][9][10] Metabolic pathways include hydroxylation, S-oxidation, and N-oxidation.[6][10][11] Brexpiprazole Di-N-Oxide is formed through the sequential oxidation of the nitrogen atoms in the piperazine ring.
Trustworthiness Through Mechanistic Understanding: Identifying the specific CYP isozymes responsible for metabolite formation is a self-validating system. It allows researchers to predict potential drug-drug interactions (DDIs). For example, co-administration of brexpiprazole with a strong CYP3A4 inhibitor (like ketoconazole) would be expected to increase the plasma concentration of the parent drug and alter the metabolite profile, a hypothesis that can be and has been tested in clinical DDI studies.
Caption: Metabolic N-Oxidation pathway of Brexpiprazole.
Part 4: Directed Synthesis for Use as an Analytical Standard
To accurately quantify a metabolite in biological or stability samples, a pure analytical reference standard is required. Brexpiprazole Di-N-Oxide can be synthesized via the direct oxidation of brexpiprazole.
Expertise in Action: The choice of m-Chloroperoxybenzoic acid (m-CPBA) is deliberate. It is a widely used and effective reagent for the oxidation of tertiary amines to N-oxides with good selectivity and under mild reaction conditions. Using dichloromethane as a solvent is advantageous as it is relatively inert and allows for easy workup and product isolation. The final pH adjustment is critical to ensure the N-oxide, which can be basic, precipitates from the aqueous solution for collection.
Protocol: Synthesis of Brexpiprazole Di-N-Oxide
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Dissolution: Suspend Brexpiprazole (5.0 g, 0.011 mol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.[12]
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Oxidation: Add m-Chloroperoxybenzoic acid (m-CPBA) (3.6 g, 0.011 mol, assuming ~77% purity) portion-wise to the stirred suspension at room temperature.[12] Note: For the di-oxide, a molar excess of m-CPBA (≥2.2 equivalents) would be required.
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Reaction Monitoring: Stir the reaction mass for 1-2 hours at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
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Quenching and Workup: Once the reaction is complete, quench the reaction by adding water (50 mL).[12]
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pH Adjustment & Precipitation: Adjust the pH of the biphasic mixture to 9–10 using a 10% aqueous sodium hydroxide solution. This neutralizes the m-chlorobenzoic acid byproduct and precipitates the N-oxide product.[12]
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Isolation: Filter the precipitated solid, wash thoroughly with water, and dry under a vacuum to yield Brexpiprazole Di-N-Oxide.
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Characterization: Confirm the identity and purity of the synthesized standard using LC-MS, ¹H-NMR, and HPLC.
Part 5: Analytical Methodologies
A validated, stability-indicating analytical method is crucial for distinguishing the parent drug from its metabolites and degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique.
Protocol: Stability-Indicating RP-HPLC Method for Brexpiprazole and its N-Oxide Impurity
This protocol is designed to separate brexpiprazole from potential oxidative degradants, including the Di-N-Oxide.
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Chromatographic System:
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Column: Inertsil ODS 3V (150 mm × 4.6 mm, 5 µm) or equivalent C18 column.[13]
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Mobile Phase: Isocratic elution with a mixture of 20 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and Acetonitrile (50:50, v/v).[13][14]
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Detection: UV detection at 215 nm.[14]
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Column Temperature: 30°C.[15]
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Standard and Sample Preparation:
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Standard Stock Solution: Accurately weigh and dissolve the Brexpiprazole Di-N-Oxide reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
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Sample Solution: Prepare the test sample (e.g., from a forced degradation study) in the mobile phase to a similar target concentration.
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-
Analysis:
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Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
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Record the chromatograms and determine the retention times and peak areas. The method should demonstrate baseline separation between the brexpiprazole peak and the Di-N-Oxide peak.
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Method Validation (per ICH Guidelines):
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Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities by analyzing stressed samples (acid, base, peroxide, thermal, photolytic). Brexpiprazole is known to be particularly sensitive to oxidative degradation.[13][16]
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Linearity, Accuracy, and Precision: Establish these parameters across a range of concentrations to ensure the method is reliable for quantification.
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Caption: General workflow for RP-HPLC analysis of Brexpiprazole Di-N-Oxide.
Conclusion and Future Directions
Brexpiprazole Di-N-Oxide is a relevant metabolite and potential impurity of brexpiprazole that warrants careful study. This guide has outlined its chemical identity, metabolic formation, and the necessary analytical frameworks for its synthesis and quantification. While computational data provides a solid foundation, future work must prioritize the experimental determination of its core physicochemical properties. Furthermore, assessing the pharmacological and toxicological activity of Brexpiprazole Di-N-Oxide, however minor, is essential for a complete safety profile of the parent drug, aligning with modern regulatory expectations for metabolite characterization.
References
-
ResearchGate. (n.d.). Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human. Retrieved from [Link]
-
Taylor & Francis Online. (2021, March 9). Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human. Retrieved from [Link]
-
NMU Commons. (2022, April 24). A Psychopharmacology Review of Brexpiprazole. Retrieved from [Link]
-
PharmGKB. (n.d.). Brexpiprazole Pathway, Pharmacokinetics. Retrieved from [Link]
-
Taylor & Francis Online. (2021, March 9). Full article: Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human. Retrieved from [Link]
-
PubMed. (2021, March 9). Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human. Retrieved from [Link]
-
PubChem. (n.d.). Brexpiprazole Di-N-Oxide. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2018, November 15). Extract from Clinical Evaluation: Brexpiprazole. Retrieved from [Link]
-
Veeprho. (n.d.). Brexpiprazole N-Oxide Impurity | CAS 1191900-58-9. Retrieved from [Link]
-
PubMed. (2019, May 15). In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Brexpiprazole N-Oxide. Retrieved from [Link]
-
ResearchGate. (2019, February 8). In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry | Request PDF. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Retrieved from [Link]
-
Walsh Medical Media. (2019, May 29). Quantitative Determination of Brexpiprazole by RP-HPLC Method. Retrieved from [Link]
-
New Drug Approvals. (2019, March 26). Brexpiprazole. Retrieved from [Link]
-
PubMed. (2014, September 15). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Retrieved from [Link]
-
International Journal for Innovative Research in Multidisciplinary Field. (2022, May 5). Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). RP- HPLC method for determination of brexpiprazole in the presence of its oxidative-induced degradation product. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on Quantification of Brexpiprazole in Its Bulk and Pharmaceutical Dosage Form by Various Analytical Methods. Retrieved from [Link]
-
ACS Publications. (2018, October 5). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Retrieved from [Link]
-
Veeprho. (n.d.). Brexpiprazole Di-N-Oxide | CAS 2247155-42-4. Retrieved from [Link]
- Google Patents. (n.d.). WO2018060916A1 - Process for the preparation of brexpiprazole and intermediates thereof.
-
MACHINERY. (n.d.). Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different Matrices. Retrieved from [Link]
-
SynThink. (n.d.). Brexpiprazole DiOxide - Reference Standard. Retrieved from [Link]
Sources
- 1. Brexpiprazole Di-N-Oxide | 2247155-42-4 [chemicea.com]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. Brexpiprazole Di-N-Oxide | C25H27N3O4S | CID 163203186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. ClinPGx [clinpgx.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jocpr.com [jocpr.com]
- 14. ijnrd.org [ijnrd.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Secure Verification [machinery.mas.bg.ac.rs]
